molecular formula C9H12N2O5S B8537811 ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate

Cat. No.: B8537811
M. Wt: 260.27 g/mol
InChI Key: LKQOSQCDKUVWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Uniqueness

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

ethyl 4-methoxy-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O5S/c1-4-16-8(12)6-5-10-9(17(3,13)14)11-7(6)15-2/h5H,4H2,1-3H3

InChI Key

LKQOSQCDKUVWBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC)S(=O)(=O)C

Origin of Product

United States

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